(2,2-Dichloroethenyl)cyclopropane

Description

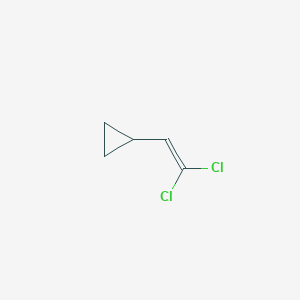

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroethenylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBCHWFRVFRJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,2-Dichloroethenyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (2,2-dichloroethenyl)cyclopropane and its derivatives. This class of compounds is of significant interest in medicinal chemistry and agrochemistry, forming the core scaffold of synthetic pyrethroids like permethrin and cypermethrin. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes using logical diagrams.

Core Synthesis Pathways

The synthesis of (2,2-dichloroethenyl)cyclopropanes can be broadly categorized into three main approaches:

-

Dichlorocarbene Addition to Alkenes and Dienes: This is a widely employed and efficient method. Dichlorocarbene (:CCl₂), a highly reactive intermediate, is typically generated in situ and reacts with a suitable alkene or diene to form the dichlorocyclopropane ring.

-

Intramolecular Cyclization: This pathway involves the base-promoted cyclization of a suitably functionalized acyclic precursor, where the cyclopropane ring is formed through an intramolecular nucleophilic substitution.

-

Modification of Existing Cyclopropane Scaffolds: In this approach, a pre-existing cyclopropane-containing molecule is chemically transformed to introduce the 2,2-dichloroethenyl moiety.

Dichlorocarbene Addition to Alkenes and Dienes

The addition of dichlorocarbene to carbon-carbon double bonds is a direct and stereospecific method for the synthesis of gem-dichlorocyclopropanes.[1][2] The stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2]

Dichlorocarbene Generation

Dichlorocarbene is typically generated by the alpha-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[2] Common bases include potassium tert-butoxide (KOtBu) and aqueous sodium hydroxide (NaOH).

Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous base and an organic substrate, phase-transfer catalysis is a highly effective technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the dichlorocarbene is generated in close proximity to the alkene substrate. This enhances reaction rates and yields.

Experimental Protocol: Dichlorocyclopropanation of 1,3-Butadiene via PTC

This protocol is adapted from general procedures for dichlorocarbene addition to dienes.

Materials:

-

1,3-Butadiene

-

Chloroform (CHCl₃)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBA)

-

Dichloromethane (CH₂Cl₂) (as solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 1,3-butadiene in dichloromethane is prepared.

-

A catalytic amount of benzyltriethylammonium chloride (TEBA) is added to the solution.

-

The mixture is vigorously stirred while a 50% aqueous solution of sodium hydroxide is added dropwise from the dropping funnel. The reaction is exothermic and may require external cooling to maintain the desired temperature (typically room temperature).

-

After the addition is complete, the reaction mixture is stirred for an additional 4-6 hours at room temperature.

-

The mixture is then diluted with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Intramolecular Cyclization

This method provides access to densely functionalized (2,2-dichloroethenyl)cyclopropanes. A notable example is the base-promoted intramolecular cyclization of 4,4-dichloro-2-butenoic acid derivatives.[3][4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane-1-carboxylate

This protocol is based on the intramolecular cyclization of a dimerized product of a 4,4-dichloro-2-butenoic acid derivative.[4][5]

Materials:

-

Dimerized ethyl 4,4-dichloro-2-butenoate precursor

-

Tetrabutylammonium fluoride (TBAF)

-

Dioxane (solvent)

Procedure:

-

The dimerized precursor is dissolved in dioxane.

-

Tetrabutylammonium fluoride (TBAF) is added as the base.

-

The reaction mixture is stirred at 50 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Modification of Existing Cyclopropane Scaffolds

This approach is particularly relevant in the synthesis of specific isomers of compounds like permethrinic acid, a key precursor to pyrethroid insecticides.[7][8]

Experimental Protocol: Preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

This process often starts from an ester of the target acid.

Materials:

-

Ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

The starting ester is dissolved in methanol.

-

An aqueous solution of potassium hydroxide is added, and the mixture is heated to reflux.

-

The reaction is monitored until the hydrolysis of the ester is complete.

-

The methanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the synthesis of this compound derivatives.

| Synthesis Pathway | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Dichlorocarbene Addition | 1,3-Dienes | Polysubstituted vinyl cyclopropanes | High | Varies with diene structure | [9][10] |

| Intramolecular Cyclization | Dimer of ethyl 4,4-dichloro-2-butenoate | Functionalized (2,2-dichlorovinyl)cyclopropane | 70 | 83:17 | [4][5] |

| Intramolecular Cyclization | Dimer of tert-butyl 4,4-dichloro-2-butenoate | Functionalized (2,2-dichlorovinyl)cyclopropane | 61 | 81:19 | [4][5] |

Spectroscopic Data

The structure of this compound and its derivatives is confirmed by standard spectroscopic methods.

¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the cyclopropyl protons and the vinylic proton. Long-range coupling between the cyclopropyl proton and the proton on the adjacent carbon of the substituent can sometimes be observed.[11]

¹³C NMR: The carbon NMR spectra will show distinct signals for the carbons of the cyclopropane ring, the dichloro-substituted vinyl carbons, and any other carbons in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[12][13][14][15] For the parent cyclopropane, due to its symmetry, only one signal is observed in the ¹³C NMR spectrum.[14]

Mandatory Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]

- 3. Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Cu-Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 8. Permethric acid synthesis - chemicalbook [chemicalbook.com]

- 9. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actachemscand.org [actachemscand.org]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. researchgate.net [researchgate.net]

- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]

An In-depth Technical Guide to the Physicochemical Properties of (2,2-dichloroethenyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-dichloroethenyl)cyclopropane, also known as 1,1-dichloro-2-vinylcyclopropane, is a chlorinated hydrocarbon of significant interest as a key intermediate in the synthesis of synthetic pyrethroid insecticides. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and reactivity. Due to the limited availability of experimental data for the parent compound, this guide also incorporates information on closely related derivatives to provide a thorough understanding of this chemical class. All quantitative data is presented in structured tables, and detailed experimental protocols for representative syntheses are included. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data for the parent compound is limited, the following table summarizes the available information. For context, computed properties for related structures are also provided.

| Property | This compound | 1,1-dichloro-2,2-dimethylcyclopropane | 1,1-dichloro-2-ethyl-2-methylcyclopropane |

| CAS Number | 694-33-7 | 694-16-6[1][2] | 53799-96-5[3] |

| Molecular Formula | C₅H₆Cl₂ | C₅H₈Cl₂[1][2] | C₆H₁₀Cl₂[3] |

| Molecular Weight | 137.01 g/mol | 139.02 g/mol [1] | 153.05 g/mol [3] |

| Physical Form | Liquid | Liquid | Liquid |

| Boiling Point | 122.5 °C (at 730 Torr) | 119-120 °C | Not available |

| Density | 1.151 g/mL at 25 °C | Not available | Not available |

| Refractive Index | n20/D 1.474 | Not available | Not available |

| Flash Point | 29.4 °C | Not available | Not available |

| logP (octanol/water) | Not available | 2.590 (Crippen Calculated)[1] | 3.1 (Computed by XLogP3)[3] |

| Solubility | Sparingly soluble in water. | log10WS = -2.48 (Crippen Calculated)[1] | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopropane derivatives exhibit characteristic chemical shifts and coupling constants. The high degree of strain in the three-membered ring influences the electronic environment of the nuclei.

-

¹H NMR: Protons on a cyclopropane ring are typically shielded and appear at higher fields (lower ppm values) compared to their acyclic counterparts. For substituted cyclopropanes, the chemical shifts are influenced by the electronic effects of the substituents. Long-range coupling between cyclopropyl protons and adjacent protons can also be observed.[4]

-

¹³C NMR: The carbon atoms of a cyclopropane ring also show characteristic upfield shifts. For the parent cyclopropane, the ¹³C chemical shift is -2.7 ppm.[5] The presence of electronegative chlorine atoms and the vinyl group in this compound would be expected to shift the signals of the adjacent carbons downfield.

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropane-containing compounds shows characteristic absorption bands. Key absorptions for vinylcyclopropanes include:

-

C-H stretching of the cyclopropane ring: around 3080-3000 cm⁻¹

-

C-H stretching of the vinyl group: around 3100-3000 cm⁻¹

-

C=C stretching of the vinyl group: around 1640 cm⁻¹

-

Cyclopropane ring deformation ("ring breathing"): a characteristic band near 1020 cm⁻¹

The presence of C-Cl bonds would also give rise to stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of chlorinated compounds is characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of vinylcyclopropanes can proceed through various pathways, including cleavage of the cyclopropane ring and fragmentation of the vinyl group.

Synthesis and Reactivity

This compound and its derivatives are valuable synthetic intermediates, particularly in the production of pyrethroid insecticides.

Synthesis

A common method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. For this compound, this would involve the reaction of dichlorocarbene with 1,3-butadiene. Dichlorocarbene can be generated in situ from chloroform and a strong base.

Experimental Protocol: Representative Synthesis of a Vinylcyclopropane Derivative

The following is a representative protocol for the synthesis of a vinylcyclopropane derivative, which can be adapted for the synthesis of this compound. This protocol describes the synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.[6]

-

Isomerization of 1,4-dihalobutene-2: A mixture of trans- and cis-1,4-dihalobutene-2 is isomerized to the trans isomer using a catalytic amount of a thiol or anhydrous hydrogen bromide/chloride with UV light or a chemical initiator.[6]

-

Cyclocondensation: The resulting trans-1,4-dihalobutene-2 is immediately reacted with a dialkyl malonate in the presence of a metallic alkoxide in an alcoholic solution.[6]

-

Workup and Purification: The reaction mixture is worked up and the product is purified by distillation to yield the dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.[6]

Reactivity

Vinylcyclopropanes are known to undergo a variety of reactions, primarily involving the opening or rearrangement of the strained cyclopropane ring.

-

Ring-Opening Reactions: The cyclopropane ring can be opened by various reagents, including Brønsted and Lewis acids, as well as through radical and metal-catalyzed pathways.[7][8] The presence of the vinyl group can influence the regioselectivity of the ring opening.

-

Vinylcyclopropane-Cyclopentene Rearrangement: Under thermal or photochemical conditions, vinylcyclopropanes can rearrange to form cyclopentenes.[9] The pyrolysis of 1,1-dichloro-2-vinylcyclopropane is reported to yield 2-chlorocyclopentadiene.[10]

-

Cycloaddition Reactions: The vinylcyclopropane moiety can act as a three-carbon or five-carbon component in cycloaddition reactions, leading to the formation of larger ring systems.

Biological Activity and Applications

The primary application of this compound and its derivatives is in the synthesis of pyrethroid insecticides.[11][12] The parent compound itself is not known to have significant biological activity.

Role in Pyrethroid Synthesis

This compound is a precursor to the acid moiety of several important pyrethroids, such as permethrin and cypermethrin.[11] These insecticides are esters of a substituted cyclopropanecarboxylic acid and an alcohol.

Mechanism of Action of Pyrethroids

Pyrethroids act as neurotoxins in insects by targeting the voltage-gated sodium channels in nerve cell membranes. They bind to the open state of these channels, preventing their closure and leading to prolonged depolarization of the nerve membrane. This results in hyperexcitation, paralysis, and ultimately the death of the insect.

Conclusion

This compound is a valuable chemical intermediate with a rich and diverse reactivity profile stemming from its strained cyclopropane ring and reactive vinyl group. While a comprehensive dataset of its physicochemical properties is not yet complete, this guide consolidates the available information and provides context through the examination of related compounds. Its central role in the synthesis of pyrethroid insecticides underscores its importance in agrochemistry. Further research to fully characterize the spectroscopic properties and explore the synthetic utility of this molecule is warranted.

References

- 1. Cyclopropane, 1,1-dichloro-2,2-dimethyl- (CAS 694-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclopropane, 1,1-dichloro-2,2-dimethyl- [webbook.nist.gov]

- 3. 1,1-Dichloro-2-ethyl-2-methylcyclopropane | C6H10Cl2 | CID 286979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. actachemscand.org [actachemscand.org]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]

- 9. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring [mdpi.com]

An In-depth Technical Guide on the Discovery and History of (2,2-dichloroethenyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-dichloroethenyl)cyclopropane, a halogenated cyclopropane derivative, has its roots in the pioneering work on carbene chemistry. This technical guide delves into the historical discovery, synthesis, and chemical properties of this compound. It provides a detailed examination of its synthesis via the addition of dichlorocarbene to 1,3-butadiene, outlines key experimental protocols, and presents its physicochemical and spectroscopic data. The document also explores the reactivity of the vinyl and dichlorocyclopropyl functional groups and discusses its applications as a building block in organic synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of carbene chemistry. In 1954, W. von E. Doering and A. Kentaro Hoffmann published a seminal paper describing the addition of dichlorocarbene (:CCl₂) to olefins. This reaction, which forms gem-dichlorocyclopropanes, became a cornerstone of modern organic synthesis. Dichlorocarbene is typically generated in situ from chloroform and a strong base, such as potassium tert-butoxide.

The first synthesis of this compound, also known as 1,1-dichloro-2-vinylcyclopropane, was achieved by applying Doering and Hoffmann's methodology to 1,3-butadiene. This reaction provided a straightforward route to a bifunctional molecule containing both a reactive vinyl group and a strained dichlorocyclopropane ring, opening avenues for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 694-33-7 | [1] |

| Molecular Formula | C₅H₆Cl₂ | [1] |

| Molecular Weight | 137.01 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.151 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.474 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene to 1,3-butadiene.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Generation of Dichlorocarbene and Cyclopropanation

Materials:

-

Chloroform (CHCl₃)

-

Potassium tert-butoxide (t-BuOK)

-

1,3-Butadiene

-

Anhydrous solvent (e.g., pentane or diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 1,3-butadiene in the chosen anhydrous solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C).

-

A solution or slurry of potassium tert-butoxide in the same solvent is added to the cooled butadiene solution.

-

Chloroform is then added dropwise to the stirred reaction mixture. The in situ generation of dichlorocarbene and its subsequent reaction with butadiene is an exothermic process, and the temperature should be carefully controlled.

-

After the addition of chloroform is complete, the reaction is allowed to stir at low temperature for a specified period, followed by gradual warming to room temperature.

-

The reaction mixture is then quenched with water or a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Note: The yield for this reaction can vary depending on the specific conditions, but yields in the range of 60-80% have been reported for the addition of dichlorocarbene to various olefins.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the cyclopropyl protons. The vinyl group will exhibit a complex splitting pattern (dd, ddt) in the range of 5.0-6.0 ppm. The cyclopropyl protons will appear at higher field, typically between 1.0 and 2.5 ppm, with geminal and vicinal couplings.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two vinyl carbons and the three cyclopropyl carbons, one of which is a quaternary carbon bonded to the two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-H stretching of the vinyl and cyclopropyl groups, the C=C stretching of the vinyl group (around 1640 cm⁻¹), and the C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation patterns will likely involve the loss of chlorine atoms and cleavage of the cyclopropane ring.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the presence of two reactive functional groups.

Reactions of the Vinyl Group

The vinyl group can undergo a variety of transformations, including:

-

Addition reactions: Halogenation, hydrohalogenation, and hydration.

-

Oxidation: Ozonolysis or dihydroxylation to form aldehydes, carboxylic acids, or diols.

-

Polymerization: Radical or transition-metal-catalyzed polymerization.

-

Metathesis reactions: Cross-metathesis with other olefins.

Reactions of the Dichlorocyclopropane Ring

The dichlorocyclopropane ring can undergo several characteristic reactions:

-

Reductive dehalogenation: Treatment with reducing agents like sodium in liquid ammonia or zinc dust can lead to the corresponding monochlorocyclopropane or the parent vinylcyclopropane.

-

Ring-opening reactions: Under thermal or acidic conditions, the strained cyclopropane ring can open to form various acyclic or rearranged cyclic products. For instance, vinylcyclopropanes are known to undergo thermal rearrangement to cyclopentenes.[2]

-

Substitution reactions: Nucleophilic substitution of the chlorine atoms is generally difficult but can be achieved under specific conditions.

Applications in Synthesis

The unique combination of a vinyl group and a dichlorocyclopropane ring makes this compound a valuable intermediate for the synthesis of more complex molecules, including natural products and agrochemicals. The cyclopropane unit can act as a conformational constraint or a precursor to other functional groups.

Logical Relationships and Experimental Workflows

The synthesis and purification of this compound follows a logical workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, a product of the historic Doering-Hoffmann reaction, remains a relevant and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two distinct reactive functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development, including the synthesis of novel drug candidates and other functional materials.

References

An In-depth Technical Guide to the Stereoisomers of (2,2-dichloroethenyl)cyclopropane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane derivatives are a class of compounds of significant interest in the fields of medicinal chemistry and materials science. The rigid cyclopropane ring and the functionalized dichloroethenyl group provide a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents and specialized polymers. A key feature of these compounds is the existence of multiple stereoisomers, arising from the substituted cyclopropane ring. Understanding the distinct properties and synthesis of each stereoisomer is crucial for harnessing their full potential in various applications.

This technical guide provides a comprehensive overview of the stereoisomers of this compound compounds, with a particular focus on the well-studied derivative, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, often referred to as permethrinic acid. This guide will cover the synthesis, separation, and physicochemical properties of these stereoisomers, presenting data in a clear and accessible format.

Stereoisomerism in this compound Derivatives

The presence of two stereogenic centers on the cyclopropane ring (at C1 and the carbon atom bearing the dichloroethenyl group) gives rise to four possible stereoisomers. These can be categorized into two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers).

The four stereoisomers are:

-

cis-(+)-isomer

-

cis-(-)-isomer

-

trans-(+)-isomer

-

trans-(-)-isomer

The cis and trans designations refer to the relative orientation of the substituents on the cyclopropane ring. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The (+) and (-) designations refer to the direction in which each enantiomer rotates plane-polarized light.

Physicochemical Properties

The distinct spatial arrangements of the stereoisomers of this compound derivatives lead to differences in their physical and chemical properties. A comprehensive compilation of these properties is essential for their identification, separation, and application. The following table summarizes the available quantitative data for the stereoisomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

| Property | cis-(±)-racemate | trans-(±)-racemate | (1R,3R)-(+)-cis | (1S,3S)-(-)-cis | (1R,3S)-(+)-trans | (1S,3R)-(-)-trans |

| Melting Point (°C) | 95-96[1] | 95-96.5[2] | Not available | Not available | Not available | Not available |

| Boiling Point (°C) | 291 (Predicted)[1] | 290.6 (Predicted)[2] | Not available | Not available | Not available | Not available |

| Optical Rotation [α]D | 0 | 0 | +33.5° (c=1, CCl4) | -33.5° (c=1, CCl4) | +25.5° (c=1, CCl4) | -25.5° (c=1, CCl4) |

| CAS Number | 59042-49-8[1] | 59042-50-1[2][3] | 55667-40-8[4] | Not available | 55701-03-6[5] | 55701-09-2[3] |

Experimental Protocols

The synthesis and separation of the individual stereoisomers of this compound derivatives require specific and carefully controlled experimental procedures.

Synthesis of Racemic cis/trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

A common route for the synthesis of the racemic mixture of cis and trans isomers involves the reaction of an appropriate precursor with a source of dichlorocarbene. A detailed protocol for a related transformation is the synthesis of the corresponding acid chloride from the carboxylic acid.

Protocol for the Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride [5]

-

Reaction Setup: In a suitable reaction flask, create a slurry of 400 g (1.913 moles) of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in thionyl chloride.

-

Addition of Reagent: Add the remaining thionyl chloride (total volume of 412.6 g, 5.74 moles) dropwise to the stirred slurry under a nitrogen atmosphere.

-

Reaction Time: Continue stirring the reaction mixture at room temperature overnight.

-

Purification: The crude product is purified by distillation at 66°-67° C under a vacuum of 0.5 mm of Hg.

-

Yield: This procedure yields 426.4 g of 98% pure (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.

Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers is typically achieved through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Protocol for the Preparation of (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid [6]

-

Salt Formation: Dissolve a 1:1 cis:trans mixture of racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (420 mg, 2 mmol) and l-ephedrine (340 mg, 2 mmol) in hot acetonitrile (15 ml). An additional 114 mg (0.67 mmol) of l-ephedrine is added.

-

Crystallization: Allow the solution to cool, which results in the precipitation of the diastereomeric salt of the (+)-cis isomer with l-ephedrine.

-

Isolation of Salt: Isolate the precipitated salt by filtration.

-

Hydrolysis: Hydrolyze the isolated salt by adding 1 N aqueous hydrochloric acid (6 ml).

-

Extraction: Extract the mixture with diethyl ether.

-

Washing and Drying: Wash the organic layer with 1 N hydrochloric acid, followed by a saturated aqueous sodium chloride solution. Dry the organic layer over magnesium sulfate.

-

Solvent Removal: Distill the solvent under vacuum to yield the free acid.

Logical Relationships in Stereoisomer Synthesis and Separation

The overall process of obtaining pure stereoisomers of this compound derivatives follows a logical workflow, starting from the synthesis of a racemic mixture and proceeding to the separation of the desired isomers.

Caption: Workflow for obtaining pure stereoisomers.

Conclusion

The stereoisomers of this compound compounds represent a versatile platform for the development of new molecules with tailored properties. A thorough understanding of their synthesis, separation, and distinct physicochemical characteristics is paramount for their effective utilization. This guide provides a foundational resource for researchers and professionals working with these fascinating and potentially valuable compounds. Further research into the biological activities and potential signaling pathway interactions of the individual stereoisomers will undoubtedly open up new avenues for their application in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS#: 59042-50-1 [m.chemicalbook.com]

- 3. Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | C8H10Cl2O2 | CID 41539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | 76023-99-9 | Benchchem [benchchem.com]

- 5. (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | C8H10Cl2O2 | CID 180526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Toxicological Profile of (2,2-dichloroethenyl)cyclopropane Derivatives: A Technical Guide

Disclaimer: Direct toxicological data for (2,2-dichloroethenyl)cyclopropane is scarce in publicly available scientific literature. This guide therefore focuses on the toxicological profile of its closely related and more extensively studied derivative, Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester (CAS No. 61898-95-1). This compound serves as a critical intermediate in the synthesis of pyrethroid insecticides. The data presented herein for this methyl ester provides valuable insights into the potential hazards of related this compound compounds.

Data Presentation

The following tables summarize the key quantitative toxicological data for Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester.

Table 1: Acute Toxicity

| Species | Route of Administration | Endpoint | Value | Clinical Signs Observed |

| Rat (male and female) | Oral (gavage) | LD50 | > 5000 mg/kg bw[1] | Abdominogenital staining, ataxia, chromodacryorrhea, chromorhinorrhea, cyanosis, diarrhea, exophthalmos, lacrimation, decreased locomotion, oral discharge, prostration, and recumbency.[1] |

| Rat (male and female) | Inhalation | LC50 (6-hour exposure) | > 0.35 mg/L (saturated vapor)[1] | Squinting eyes, excessive lacrimation, red perinasal fur, and irregular breathing patterns.[1] |

Table 2: Developmental and Reproductive Toxicity

| Species | Study Type | Route of Administration | NOAEL (Maternal Toxicity) | LOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | LOAEL (Developmental Toxicity) | Key Findings |

| Rat | Reproductive/Developmental Toxicity Screening (OECD TG 421) | Oral (gavage) | 450 mg/kg-bw/day[1] | 900 mg/kg-bw/day[1] | 450 mg/kg-bw/day[1] | 900 mg/kg-bw/day[1] | At the LOAEL, decreased litter size and body weights, and increased mortality in offspring were observed.[1] |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result |

| In vitro | Not specified | With and without | Non-genotoxic[1] |

Table 4: Carcinogenicity

| Species | Study Type | Route of Administration | Result |

| Data not available | - | - | - |

Experimental Protocols

Detailed experimental protocols for the specific studies on Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester are not publicly available. However, the studies were likely conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the types of studies performed.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][3][4][5][6]

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study to allow for acclimatization.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions).

-

Dose Levels: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity.

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no mortality is observed, the test is repeated at the next higher dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Endpoint: The LD50 is determined based on the dose level at which mortality is observed. The substance is then classified according to the Globally Harmonised System (GHS).

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline describes procedures to assess the health hazards of a substance upon short-term inhalation exposure.[7][8][9][10][11]

-

Test Animals: Healthy, young adult rodents (commonly rats) are used.

-

Exposure System: Animals are exposed in a dynamic inhalation exposure system that allows for the generation of a stable, breathable atmosphere of the test substance at a known concentration.

-

Exposure Conditions: Animals are typically exposed for a fixed duration, often 4 hours, to the test substance as a gas, vapor, or aerosol.

-

Dose Levels: A limit test at a high concentration or a series of at least three concentrations are used to determine the LC50.

-

Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for an observation period of at least 14 days. Body weight is also recorded.

-

Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the exposed animals, is calculated.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[12][13]

-

Test Animals: Pregnant female rodents (e.g., rats) or non-rodents (e.g., rabbits) are used.

-

Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before the scheduled caesarean section.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.

-

Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Endpoints: The study identifies the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) for both maternal and developmental toxicity.

Mandatory Visualization

As no specific signaling pathways have been identified for this compound or its derivatives, the following diagrams illustrate the general experimental workflows for key toxicological assessments based on OECD guidelines.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Caption: Workflow for the Ames Mutagenicity Test.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. bemsreports.org [bemsreports.org]

- 5. oecd.org [oecd.org]

- 6. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 7. eurolab.net [eurolab.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

Environmental Fate of (2,2-dichloroethenyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of (2,2-dichloroethenyl)cyclopropane is limited in publicly available literature. This guide provides an in-depth analysis based on the well-documented environmental behavior of structurally related compounds, primarily pyrethroid insecticides, which share the this compound moiety. The information presented herein serves as a predictive overview and should be supplemented with experimental data for the specific compound of interest.

Introduction

This compound is a key structural component of several synthetic pyrethroid insecticides. Understanding its environmental fate is crucial for assessing the overall environmental impact of these widely used pesticides. This technical guide synthesizes available information on the biodegradation, photodegradation, hydrolysis, and soil sorption of structurally related compounds to predict the environmental behavior of this compound and its primary degradation products.

Predicted Environmental Fate and Degradation Pathways

The primary route of degradation for compounds containing the this compound structure, particularly pyrethroid insecticides, is the cleavage of the ester linkage. This process can be mediated by microbial enzymes (biodegradation), sunlight (photodegradation), or variations in pH (hydrolysis). The cleavage results in the formation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and a corresponding alcohol or aldehyde.

The subsequent fate of DCCA is a critical aspect of the overall environmental persistence. While it is generally understood that DCCA can be further degraded by microorganisms, eventually leading to mineralization to CO₂, the detailed enzymatic pathways and intermediate metabolites are not well-elucidated in current scientific literature. The dichlorovinyl group is anticipated to undergo transformations similar to other chlorinated ethenes, which can be degraded under both aerobic and anaerobic conditions.

Biodegradation

Microbial degradation is a significant pathway for the dissipation of pyrethroids in soil and aquatic environments. The initial and most rapid step is the hydrolysis of the ester bond by carboxylesterase enzymes, which are common in a wide range of soil microorganisms.

Key Points:

-

The cyclopropane ring is generally stable to microbial attack initially.

-

The dichlorovinyl group may undergo reductive dechlorination under anaerobic conditions or co-metabolic oxidation under aerobic conditions.

-

Complete mineralization of the cyclopropane ring to CO₂ has been observed, but the specific enzymatic pathways are a knowledge gap.

Diagram of Predicted Biodegradation Pathway:

Caption: Predicted primary biodegradation pathway.

Photodegradation

Photodegradation on soil surfaces and in aquatic environments can contribute to the transformation of this compound-containing compounds. The primary photoreactions involve photoisomerization, cleavage of the ester bond, and dechlorination.

Key Points:

-

The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.

-

Photoproducts can be numerous and may include isomers and products of decarboxylation and dechlorination.

Hydrolysis

Hydrolysis is an important abiotic degradation process, particularly in alkaline aquatic environments. The ester linkage is susceptible to base-catalyzed hydrolysis.

Key Points:

-

Hydrolysis is generally slow under acidic and neutral conditions.

-

The rate of hydrolysis increases significantly with increasing pH.

Soil Sorption

Compounds containing the this compound moiety, especially the parent pyrethroids, are expected to exhibit strong sorption to soil and sediment. This is primarily due to their low water solubility and high octanol-water partition coefficients (Kow).

Key Points:

-

Sorption is a key factor controlling the mobility and bioavailability of these compounds in the environment.

-

Strong sorption reduces leaching into groundwater but can lead to accumulation in soil and sediment.

-

The primary metabolite, DCCA, is expected to be more mobile than the parent compound due to its higher water solubility.

Quantitative Data Summary

The following tables summarize available quantitative data for the environmental fate of several pyrethroid insecticides containing the this compound structure. This data can be used to estimate the behavior of this compound itself.

Table 1: Biodegradation Half-lives in Soil

| Compound | Soil Type | Half-life (days) | Reference |

| Permethrin | Sandy Loam | 10 - 40 | [1] |

| Cypermethrin | Various | 30 - 60 | [2] |

| Deltamethrin | Silt Loam | 23 - 81 | [3] |

| Bifenthrin | Various | 65 - 250 | [4] |

Table 2: Photodegradation Half-lives

| Compound | Matrix | Half-life | Reference |

| Cypermethrin | Aqueous Solution | Varies with pH (faster at higher pH) | [5] |

| Deltamethrin | Soil Surface | 7 - 15 days | [3] |

Table 3: Hydrolysis Half-lives

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Permethrin | 7 | 25 | Stable | [1] |

| Permethrin | 9 | 25 | 29 - 48 days | [1] |

| Deltamethrin | 7 | 25 | Stable | [3] |

| Deltamethrin | 9 | 25 | 2.5 days | [3] |

Table 4: Soil Sorption Coefficients

| Compound | Soil Organic Carbon (%) | Koc (L/kg) | Reference |

| Permethrin | 1.0 - 3.5 | 100,000 - 300,000 | [1] |

| Cypermethrin | 0.5 - 2.5 | 50,000 - 250,000 | [2] |

| Deltamethrin | 0.8 - 4.2 | 10,000 - 500,000 | [3] |

| Bifenthrin | 1.2 - 2.8 | 131,000 - 302,000 | [6] |

Experimental Protocols

Biodegradation in Soil (General Protocol)

This protocol outlines a general procedure for assessing the biodegradation of a test substance in soil under aerobic conditions.

Diagram of Experimental Workflow:

Caption: General workflow for a soil biodegradation study.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a site with no recent pesticide application. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Prepare a stock solution of the test substance in a suitable solvent. Apply the test substance to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for aeration while trapping volatile organics and CO₂. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling and Extraction: At predetermined time intervals, collect triplicate soil samples. Extract the test substance and its metabolites from the soil using an appropriate solvent or combination of solvents (e.g., acetonitrile, ethyl acetate).

-

Analysis: Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of the parent compound and its degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time and use first-order kinetics to calculate the degradation half-life (DT₅₀).

Photodegradation in Water (General Protocol)

This protocol describes a general method for evaluating the photodegradation of a chemical in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the test substance at a known concentration.

-

Irradiation: Place the solution in quartz tubes or other UV-transparent vessels. Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Control Samples: Prepare dark control samples by wrapping the vessels in aluminum foil to exclude light.

-

Sampling and Analysis: At various time points, withdraw aliquots from the irradiated and dark control samples. Analyze the samples by HPLC or GC-MS to determine the concentration of the test substance.

-

Data Analysis: Calculate the photodegradation rate constant and half-life from the decrease in the test substance concentration over time in the irradiated samples, correcting for any degradation observed in the dark controls.

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol follows the OECD Guideline for Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH.

Diagram of Experimental Workflow:

Caption: Workflow for OECD 111 hydrolysis study.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add the test substance to each buffer solution to a final concentration not exceeding 10⁻² M or half its water solubility.

-

Incubation: Incubate the solutions in the dark in sterile containers at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature for the main study).

-

Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze for the concentration of the test substance and any major hydrolysis products.

-

Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the test substance versus time. Calculate the first-order rate constant and the half-life at each pH.

Soil Sorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method.

Methodology:

-

Soil Preparation: Use a minimum of five different soil types with varying organic carbon content, pH, and clay content. Air-dry and sieve the soils.

-

Sorption Phase:

-

Prepare a series of concentrations of the test substance in 0.01 M CaCl₂ solution.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of the test substance solution to each tube.

-

Shake the tubes at a constant temperature until equilibrium is reached (preliminary tests are needed to determine the equilibration time).

-

Centrifuge the tubes to separate the soil and the aqueous phase.

-

Analyze the concentration of the test substance in the supernatant.

-

-

Desorption Phase:

-

After the sorption phase, decant the supernatant.

-

Add a fresh 0.01 M CaCl₂ solution to the soil.

-

Shake again until equilibrium is re-established.

-

Centrifuge and analyze the supernatant for the desorbed test substance.

-

-

Data Analysis: Calculate the amount of substance adsorbed to the soil by mass balance. Determine the adsorption (Kd) and desorption (Kdes) coefficients. Normalize these values to the organic carbon content of the soil to obtain Koc.

Knowledge Gaps and Future Research

While the environmental fate of pyrethroid insecticides provides a valuable framework for understanding the behavior of this compound, significant knowledge gaps remain for the specific compound and its primary metabolite, DCCA. Future research should focus on:

-

Elucidation of the Microbial Degradation Pathway of DCCA: Detailed studies are needed to identify the specific microorganisms, enzymes, and metabolic intermediates involved in the cleavage of the cyclopropane ring and the subsequent degradation of the molecule.

-

Development of Validated Analytical Methods: Robust and sensitive analytical methods for the quantification of this compound and DCCA in various environmental matrices (soil, water, sediment) are essential for accurate environmental monitoring and fate studies.

-

Generation of Quantitative Environmental Fate Data for DCCA: Experimental determination of key environmental fate parameters for DCCA, such as its biodegradation half-life, photodegradation quantum yield, hydrolysis rate constants, and soil sorption coefficients, will provide a more accurate assessment of its environmental persistence and mobility.

By addressing these research needs, a more complete and accurate understanding of the environmental fate of this compound and its degradation products can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. log KOC - ECETOC [ecetoc.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2,2-dichloroethenyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2,2-dichloroethenyl)cyclopropane, a valuable cyclopropane-containing building block in organic synthesis. The protocol is based on the dichlorocyclopropanation of 1,3-butadiene.

Data Presentation

A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Butadiene | Buta-1,3-diene | C₄H₆ | 54.09 | -4.4 | 0.621 (at 20°C) |

| Chloroform | Trichloromethane | CHCl₃ | 119.38 | 61.2 | 1.489 (at 20°C) |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate | C₄H₉KO | 112.21 | 275 (subl.) | 0.910 |

| This compound | 1,1-dichloro-2-ethenylcyclopropane | C₅H₆Cl₂ | 137.01 | Not specified | 1.151 (at 25°C)[1] |

Experimental Protocol

This protocol details the synthesis of this compound via the addition of dichlorocarbene to 1,3-butadiene. The dichlorocarbene is generated in situ from the reaction of chloroform with potassium tert-butoxide.

Materials:

-

1,3-Butadiene (liquefied gas)

-

Chloroform (CHCl₃), anhydrous

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Standard glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel, gas inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice or liquid nitrogen condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Condensation of 1,3-Butadiene: Cool the flask to approximately -78°C using a dry ice/acetone bath. Carefully condense a molar equivalent of 1,3-butadiene gas into the flask.

-

Addition of Solvent and Base: To the cooled, stirred solution of 1,3-butadiene, add anhydrous diethyl ether or THF. Subsequently, add potassium tert-butoxide (1.1 molar equivalents) portion-wise, ensuring the temperature remains below -60°C.

-

Addition of Chloroform: Slowly add a solution of chloroform (1.0 molar equivalent) in the chosen anhydrous solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or below -60°C during the addition to control the exothermic reaction.

-

Reaction and Workup: After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2-3 hours. The reaction can then be slowly warmed to room temperature overnight. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid. A yield of approximately 50% can be expected.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Applications of (2,2-dichloroethenyl)cyclopropane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane and its derivatives are versatile synthetic intermediates, primarily recognized for their crucial role in the synthesis of photostable pyrethroid insecticides and their participation in unique thermal rearrangement reactions. The strained cyclopropane ring, coupled with the reactive dichlorovinyl group, provides a gateway to a variety of molecular scaffolds. This document outlines the key applications of this compound in organic synthesis, with a focus on its use as a building block for agrochemicals and its involvement in the vinylcyclopropane-cyclopentene rearrangement. Detailed experimental protocols for seminal transformations are provided, alongside quantitative data and mechanistic diagrams to facilitate understanding and implementation in a research setting.

Application 1: Precursor to Synthetic Pyrethroid Insecticides

The most significant industrial application of this compound derivatives is in the production of synthetic pyrethroids, a major class of insecticides. Specifically, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its acid chloride are key precursors to commercial insecticides such as permethrin and cypermethrin.[1][2] These synthetic pyrethroids are favored for their high insecticidal activity, low mammalian toxicity, and enhanced photostability compared to natural pyrethrins.[1]

The general synthetic approach involves the esterification of a suitable alcohol with the cyclopropanecarboxylic acid derivative. The stereochemistry of the cyclopropane ring is crucial for the insecticidal efficacy of the final product, with the (+)-cis isomer often yielding the most potent esters.[3]

Key Reactions and Quantitative Data

| Product | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Cis:Trans Ratio | Reference |

| Permethrin | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzyl alcohol | Pyridine | Toluene | 80-85 | >95 | 40:60 or 2:98 | [4][5] |

| Cypermethrin | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzaldehyde, Sodium cyanide | - | Water/Tetrahydrofuran/Dichloromethane | 15 | 95.5 | Not Specified | [6] |

| (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Racemic cis,trans acid, l-ephedrine | - | Acetonitrile | Not Specified | Not Specified | Enriched in (+)-cis | [3] |

Experimental Protocols

Protocol 1: Synthesis of Permethrin [4][5]

This protocol describes the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

Materials:

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (with a specific cis:trans ratio, e.g., 40:60)

-

3-phenoxybenzyl alcohol

-

Toluene

-

Pyridine

-

Round bottom flask

-

Heating mantle with stirrer

-

Condenser

Procedure:

-

In a clean and dry round bottom flask, dissolve 3-phenoxybenzyl alcohol in toluene.

-

Add a molar equivalent of pyridine to the solution.

-

Slowly add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to the stirred solution.

-

Heat the reaction mixture to 80-85 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude permethrin.

-

The crude product can be further purified by vacuum distillation or crystallization. The final product can be a blend of different cis:trans ratios to achieve the desired isomeric composition.[4]

Protocol 2: Synthesis of Cypermethrin [6]

This one-pot reaction involves the formation of a cyanohydrin ester.

Materials:

-

3-phenoxybenzaldehyde

-

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

-

Sodium cyanide

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Round bottom flask with a stirrer

-

Dropping funnel

Procedure:

-

Prepare a solution of sodium cyanide in a 1:1 mixture of water and THF in a round bottom flask and cool to 15 °C.

-

In a separate vessel, mix 3-phenoxybenzaldehyde and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.

-

Add the mixture from step 2 dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15 °C.

-

Continue stirring at 15 °C for an additional 2 hours.

-

Extract the reaction mixture three times with dichloromethane.

-

Combine the organic layers and wash once with 2 N aqueous NaOH, followed by washing with water until the pH of the wash is approximately 6.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain cypermethrin.

Synthesis Workflow

Caption: Synthetic pathways to Permethrin and Cypermethrin.

Application 2: Vinylcyclopropane-Cyclopentene Rearrangement

This compound undergoes a thermal vinylcyclopropane-cyclopentene rearrangement to yield chlorinated cyclopentene derivatives. This ring expansion is driven by the release of strain energy from the three-membered ring.[7] The reaction typically requires high temperatures (pyrolysis) and proceeds through a diradical intermediate.[7] This transformation provides a route to functionalized five-membered rings, which are valuable synthons in organic chemistry.

The first reported instance of this rearrangement involved the pyrolysis of a this compound derivative at over 400 °C to form a 4,4-dichlorocyclopentene.[7]

Reaction Pathway and Quantitative Data

| Reactant | Product | Conditions | Yield (%) | Reference |

| 1,1-dichloro-2-vinylcyclopropane (a related compound) | 3,3-dichlorocyclopentene | Gas-phase pyrolysis, 305–360 °C | Not Specified | [8] |

| trans-E-ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | Difluorocyclopentene derivative | Thermal, 100-180 °C | 99 | [9][10] |

Experimental Protocol

Protocol 3: Thermal Rearrangement of a (2,2-dihaloethenyl)cyclopropane Derivative (General procedure based on literature[7][8])

Materials:

-

This compound derivative

-

Flow-tube reactor or sealed tube for pyrolysis

-

High-temperature furnace

-

Inert gas (e.g., Nitrogen or Argon)

-

Trapping system for the product (e.g., cold finger or solvent trap)

Procedure:

-

Set up the pyrolysis apparatus. For a flow system, this consists of a tube packed with an inert material (like quartz chips) placed inside a furnace, connected to a system for introducing the reactant and a trap for collecting the product. For a sealed-tube reaction, a solution of the reactant in a high-boiling inert solvent is placed in a thick-walled glass tube.

-

Purge the system with an inert gas.

-

Heat the furnace to the desired temperature (typically >300 °C).

-

Introduce the this compound derivative into the hot zone. In a flow system, this is done by passing a stream of the vaporized reactant in a carrier gas. In a sealed tube, the tube is heated in an oven.

-

The reaction time will depend on the temperature and the specific substrate.

-

Collect the product in the cold trap.

-

Isolate and purify the resulting cyclopentene derivative using standard techniques such as distillation or chromatography.

Reaction Mechanism

Caption: Mechanism of the vinylcyclopropane rearrangement.

Other Potential Applications

While less documented for this compound itself, related donor-acceptor cyclopropanes are known to participate in various cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to form five- and seven-membered rings, respectively. These reactions typically require activation by Lewis acids. The direct participation of this compound in such reactions is not well-established, likely due to the lack of strong donor-acceptor character.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in modern organic synthesis. Their primary application lies in the agrochemical industry as essential building blocks for a range of photostable and highly active pyrethroid insecticides. Furthermore, their ability to undergo thermal vinylcyclopropane-cyclopentene rearrangements provides a synthetic route to functionalized cyclopentenes. The detailed protocols and data presented herein serve as a practical guide for researchers and professionals in the fields of organic synthesis and drug development to harness the synthetic potential of this important class of compounds.

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 4. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 5. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 6. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of (2,2-dichloroethenyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2,2-dichloroethenyl)cyclopropane. The methods described are primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), adapted from established analytical procedures for structurally related compounds such as synthetic pyrethroids.

Introduction

This compound is a key structural motif present in a variety of synthetic pyrethroid insecticides, such as permethrin and cypermethrin. Accurate quantification of this moiety is crucial for metabolism studies, environmental monitoring, and in the development of new pharmaceutical agents that may incorporate this cyclopropane ring structure. The analytical methods detailed below provide robust and sensitive approaches for the determination of this compound in various matrices.

Note on Analytical Standard: The availability of a certified analytical standard for this compound is a critical prerequisite for accurate quantification. While the compound is commercially available, sourcing a certified reference material should be the first step in method development and validation. The quantitative data presented herein are representative and based on analyses of structurally similar compounds.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds. It offers high chromatographic resolution and sensitive, specific detection with a mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is suitable for less volatile compounds or for analyses where derivatization is not desirable. Coupling with a UV detector provides good sensitivity for compounds with a suitable chromophore, while an MS detector offers higher selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of compounds containing the this compound moiety, based on published methods for related pyrethroids. These values can be used as a starting point for the validation of a quantitative method for this compound.

Table 1: Representative Quantitative Data for GC-MS Analysis

| Parameter | Value |

| Linearity Range | 0.01 - 10 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.01 µg/mL |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

Table 2: Representative Quantitative Data for HPLC-UV Analysis

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | 90 - 105% |

| Precision (%RSD) | < 10% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of pyrethroid insecticides.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of aqueous sample, add 5 mL of a 1:1 (v/v) mixture of hexane and diethyl ether.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of the hexane/diethyl ether mixture.

-

Combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Note: Specific ions for this compound would need to be determined by analyzing a standard of the compound.

-

4.1.3. Data Analysis

Quantification is performed by creating a calibration curve using the peak areas of the target analyte from the analysis of a series of known concentration standards. The concentration of the analyte in unknown samples is then determined by interpolation from this calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of synthetic pyrethroids.

4.2.1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4.2.2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The optimal wavelength for UV detection would need to be determined by acquiring a UV spectrum of the this compound standard. A starting wavelength of 220 nm is suggested.

-

Injection Volume: 20 µL.

4.2.3. Data Analysis

Similar to the GC-MS method, quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations and determining the concentration of the analyte in samples from this curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

Caption: Workflow for GC-MS analysis.

Caption: Workflow for HPLC-UV analysis.

Application Notes and Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles